
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, an isopropoxy group, and a nicotinonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the borylation of a suitable precursor. One common method is the reaction of 2-isopropoxy-5-bromonicotinonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize yield.
化学反応の分析
Types of Reactions
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.
Major Products
Oxidation: 2-Isopropoxy-5-boronic acid nicotinonitrile.
Reduction: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamine.
Substitution: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the formation of a new carbon-carbon bond. The isopropoxy and nicotinonitrile groups can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Isopropenylboronic acid pinacol ester
Uniqueness
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to the presence of the nicotinonitrile moiety, which can impart additional electronic and steric properties. This can enhance its reactivity and selectivity in certain chemical reactions compared to other boronic esters.
特性
分子式 |
C15H21BN2O3 |
|---|---|
分子量 |
288.15 g/mol |
IUPAC名 |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H21BN2O3/c1-10(2)19-13-11(8-17)7-12(9-18-13)16-20-14(3,4)15(5,6)21-16/h7,9-10H,1-6H3 |
InChIキー |
UXRWNTUNDGSUBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


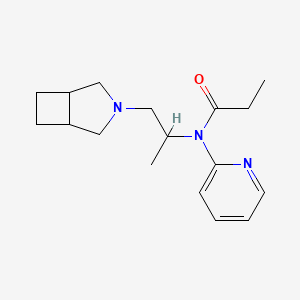

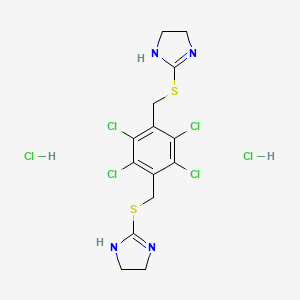

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
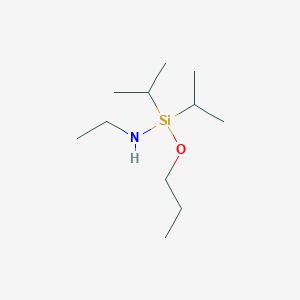
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
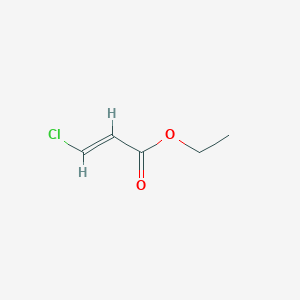
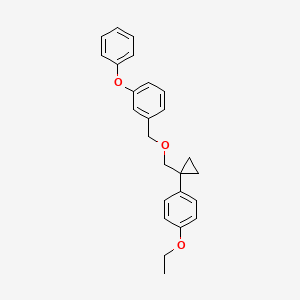
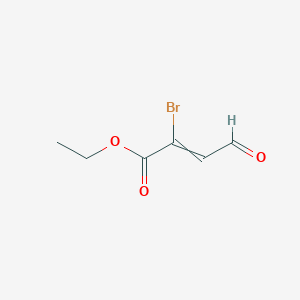
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

